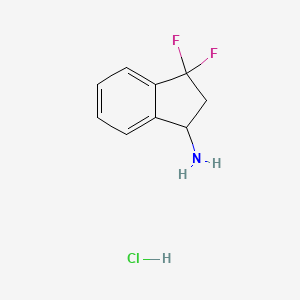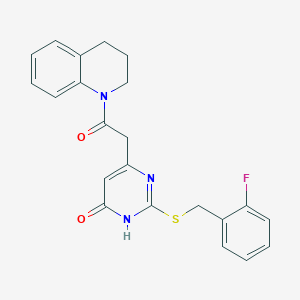
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one is a synthetic organic compound featuring a combination of dihydroquinolin and pyrimidinone moieties, conjugated by an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. One common route starts with the synthesis of the quinoline component, followed by the introduction of the oxoethyl linkage and subsequent attachment of the pyrimidinone group. Reactions may employ a variety of catalysts and reagents, such as palladium-catalyzed cross-coupling for the thioether formation.
Industrial Production Methods: Industrial synthesis requires careful control of reaction parameters to optimize yield and purity. Large-scale production might utilize flow chemistry or other continuous processes to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several reactions, including:
Oxidation: Can be oxidized at the dihydroquinolin ring.
Reduction: Selective reduction can alter the oxoethyl linkage or pyrimidinone.
Substitution: Both electrophilic and nucleophilic substitutions can occur on various parts of the molecule, especially the fluorobenzyl and pyrimidinone groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄ for oxidation, NaBH₄ for reduction, and halogenating agents for substitution reactions. Conditions must be tailored to the specific transformation desired.
Major Products: Products will vary based on the reagents and conditions but might include modified pyrimidinone derivatives, quinoline-based compounds, or products with altered functional groups.
Scientific Research Applications
This compound is notable for its versatile applications in scientific research:
Chemistry: Utilized as an intermediate in synthesizing more complex molecules or materials.
Biology: Investigated for its potential interactions with biological macromolecules, possibly affecting cellular pathways.
Medicine: Potential for development as a therapeutic agent, particularly for its possible activity in targeting specific proteins or pathways.
Industry: Could be employed in the creation of novel materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one exerts its effects depends on its application. In medicinal contexts, it might interact with enzymes or receptors, modulating biochemical pathways. For instance, the dihydroquinolin moiety could bind to a target protein, altering its function, while the pyrimidinone might inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
Compared to compounds like 6-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-chlorobenzyl)thio)pyrimidin-4(3H)-one, our compound's fluorobenzyl group imparts unique chemical properties, such as enhanced lipophilicity and different reactivity profiles. Similar compounds include:
6-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-chlorobenzyl)thio)pyrimidin-4(3H)-one.
6-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(benzylthio)pyrimidin-4(3H)-one.
Each analog offers distinct advantages and disadvantages depending on the intended application, making this family of compounds particularly interesting for further research and development.
Properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c23-18-9-3-1-7-16(18)14-29-22-24-17(12-20(27)25-22)13-21(28)26-11-5-8-15-6-2-4-10-19(15)26/h1-4,6-7,9-10,12H,5,8,11,13-14H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKJRMQKVXDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
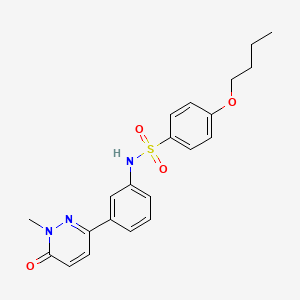
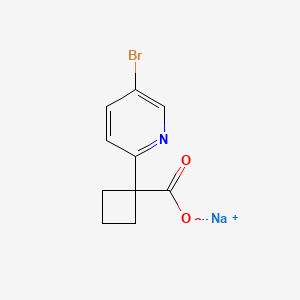
![methyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2788158.png)
![8'-methyl-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one dihydrochloride](/img/structure/B2788159.png)
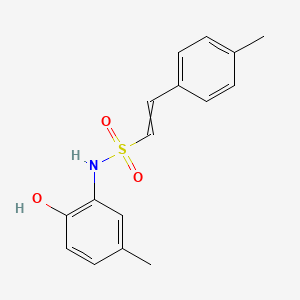
![4-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2788163.png)
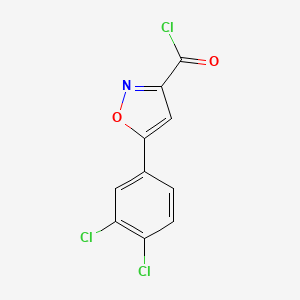

![4-(4-hydroxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2788169.png)
![2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride](/img/structure/B2788171.png)
![6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2788173.png)
![2-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide](/img/structure/B2788174.png)
